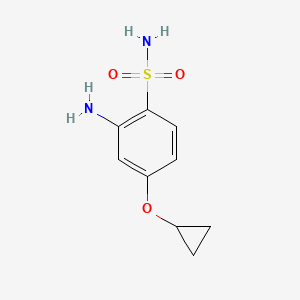

2-Amino-4-cyclopropoxybenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-amino-4-cyclopropyloxybenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O3S/c10-8-5-7(14-6-1-2-6)3-4-9(8)15(11,12)13/h3-6H,1-2,10H2,(H2,11,12,13) |

InChI Key |

JYHQEGATGXQVCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Amino 4 Cyclopropoxybenzenesulfonamide and Analogues

Retrosynthetic Analysis of 2-Amino-4-cyclopropoxybenzenesulfonamide

A retrosynthetic analysis of this compound identifies several plausible disconnection points, suggesting multiple strategic pathways for its synthesis. The most common disconnections are at the sulfonamide C-N bond, the aromatic C-N bond of the amino group, and the aromatic C-O bond of the cyclopropoxy ether.

Strategy A: Disconnection of the sulfonamide bond first is a primary approach. This leads back to a 2-amino-4-cyclopropoxybenzenesulfonyl chloride intermediate and an ammonia (B1221849) source. Further disconnection of the C-O ether bond in the sulfonyl chloride intermediate points to 2-amino-4-hydroxybenzenesulfonyl chloride or a protected version thereof.

Strategy B: An alternative strategy involves disconnecting the aromatic C-N bond of the amino group. This pathway suggests a late-stage introduction of the amino group, for instance, via regioselective nitration of a 4-cyclopropoxybenzenesulfonamide precursor, followed by reduction. This approach, however, presents a significant challenge in controlling the regioselectivity of the nitration step.

Strategy C: A third pathway begins with the disconnection of the C-O ether bond, leading to a 2-amino-4-hydroxybenzenesulfonamide (B13236900) intermediate and a cyclopropyl (B3062369) source. This strategy relies on the successful etherification of a potentially sensitive aminophenol derivative.

These strategies highlight that the synthesis can be approached by constructing the key functional groups—sulfonamide, amino, and cyclopropoxy—in different sequences, each with its own set of advantages and challenges regarding starting material availability, regioselectivity, and functional group compatibility.

Established Synthetic Routes to 2-Amino-4-substituted Benzenesulfonamide (B165840) Core Structures

The construction of the 2-amino-4-substituted benzenesulfonamide core is central to the synthesis of the target molecule. Established routes focus on the sequential and regioselective installation of the necessary functional groups onto the benzene (B151609) ring.

Formation of the Benzenesulfonamide Moiety via Sulfonylation and Amination

The formation of the benzenesulfonamide group is a cornerstone of sulfonamide drug synthesis. The most traditional and widely used method involves two main steps: chlorosulfonylation and amination.

Chlorosulfonation: An appropriately substituted benzene derivative, such as a cyclopropoxybenzene, is treated with chlorosulfonic acid (ClSO₃H). This electrophilic substitution reaction introduces a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring.

Amination: The resulting benzenesulfonyl chloride is then reacted with an amine source. For the synthesis of a primary sulfonamide, aqueous or gaseous ammonia is typically used. This nucleophilic substitution reaction displaces the chloride, forming the sulfonamide C-N bond.

Modern variations aim to improve the sustainability and efficiency of this process. For example, green chemistry approaches advocate for amination reactions in aqueous media to simplify workup and reduce the use of volatile organic solvents. A patented green process for sulfanilamide (B372717) synthesis utilizes anhydrous solvents and ammonia gas, which avoids the hydrolysis of the sulfonyl chloride intermediate and reduces side reactions, thereby improving the yield to over 96%.

Regioselective Introduction of the Amino Group at Position 2

Introducing the amino group specifically at the ortho-position to the sulfonamide in a 1,4-disubstituted ring is a significant synthetic challenge. The directing effects of the existing substituents often conflict. The 4-cyclopropoxy group is a strong ortho-, para-director, while the sulfonamide group is a meta-director. Standard electrophilic aromatic substitution, such as nitration followed by reduction, on a 4-cyclopropoxybenzenesulfonamide intermediate would likely yield the undesired 3-nitro isomer as the major product.

To overcome this, several strategies can be employed:

Starting with a Pre-functionalized Ring: A more controlled approach is to begin with a starting material where the relative positions of the key groups are already established. For instance, starting with 4-cyclopropoxyaniline (B3186111) allows for the subsequent introduction of the sulfonamide group. However, direct chlorosulfonation of this aniline (B41778) derivative can be problematic. A common tactic is to protect the amino group as an acetanilide (B955) before chlorosulfonation to moderate its reactivity and direct the sulfonation to the para-position relative to the acetylamino group.

Directed C-H Amination: Advanced methods focus on the direct and regioselective amination of C-H bonds. A notable development is the regioselective radical arene amination. This method can utilize noncovalent interactions to guide an incoming aminating radical to the ortho position of a protected aniline, such as a sulfamate. nih.govresearchgate.net This approach provides a concise route to valuable ortho-phenylenediamines and related structures. nih.govresearchgate.net

Methodologies for Incorporating the Cyclopropoxy Substituent at Position 4

The formation of the aryl cyclopropyl ether bond is another critical step. Several methodologies exist, ranging from classical nucleophilic substitutions to modern metal-catalyzed cross-coupling reactions.

Williamson Ether Synthesis: This classic method involves the reaction of a phenoxide with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl tosylate. The reaction requires a base to deprotonate the starting phenol, such as 4-aminophenol (B1666318) or 4-hydroxybenzenesulfonamide (B74421) derivatives.

Ullmann Condensation: A well-established method for forming aryl ethers, the Ullmann condensation uses a copper catalyst to couple an aryl halide with an alcohol or phenol. wikipedia.orgnih.govmdpi.com Traditional conditions were often harsh, requiring high temperatures. wikipedia.org However, modern protocols have been developed that use ligands and milder conditions, and some even proceed in environmentally benign deep eutectic solvents. wikipedia.orgnih.gov

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile alternative to the Ullmann reaction for C-O bond formation. wikipedia.orgorganic-chemistry.org It couples aryl halides or triflates with alcohols and phenols under relatively mild conditions and exhibits broad functional group tolerance. wikipedia.orgjk-sci.com

Coupling with Cyclopropyl Boronic Acid Derivatives: More recent methods utilize copper-catalyzed O-cyclopropylation of phenols with reagents like potassium cyclopropyl trifluoroborate, offering an efficient and strategic route to cyclopropyl aryl ethers. researchgate.net

| Methodology | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol + Cyclopropyl Halide/Tosylate | Base (e.g., K₂CO₃, NaH) | Classic, cost-effective, requires strong base. |

| Ullmann Condensation | Aryl Halide + Cyclopropanol | Copper Catalyst | Well-established, modern variants have milder conditions. wikipedia.orgnih.gov |

| Buchwald-Hartwig Coupling | Aryl Halide + Cyclopropanol | Palladium Catalyst + Ligand | Mild conditions, broad scope, high efficiency. wikipedia.orgorganic-chemistry.org |

| Modern O-Cyclopropylation | Phenol + K-cyclopropyl-trifluoroborate | Copper Catalyst | Uses specific, stable cyclopropylating agent. researchgate.net |

Advanced Synthetic Approaches and Green Chemistry Principles in Benzenesulfonamide Synthesis

Recent advancements in benzenesulfonamide synthesis have been driven by the principles of green chemistry, aiming to develop more sustainable, efficient, and safer processes. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key green strategies include:

Use of Aqueous Media: Performing reactions, such as the amination of sulfonyl chlorides, in water simplifies product isolation (often via precipitation) and avoids the use of volatile organic compounds (VOCs). nih.gov

Catalytic Methods: Replacing stoichiometric reagents with catalytic amounts of more benign substances reduces waste and environmental impact. This includes the use of copper or even electrochemical methods to avoid harsh oxidants or pre-functionalized starting materials. umich.edu

Visible-Light Photoredox Catalysis: This emerging field allows for the formation of C-N and C-S bonds under exceptionally mild, redox-neutral conditions. For instance, the coupling of aryl azides with S(O)₂–H compounds can be achieved using dual copper and visible-light catalysis. researchgate.net

Catalytic Methods for Selective C-O Bond Formation in Alkoxybenzenes

The selective formation of the C-O bond in aryl ethers like this compound is a prime area for the application of advanced catalytic methods. As mentioned previously, both copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig reactions are at the forefront of this field.

The Ullmann condensation has seen significant improvements from its original high-temperature, stoichiometric copper conditions. Modern systems utilize soluble copper(I) or copper(II) species with specific ligands (e.g., 1,10-phenanthroline, diamines) that facilitate the catalytic cycle at much lower temperatures (e.g., 80-120 °C). wikipedia.orgnih.govmdpi.com Ligand-free systems have also been developed, particularly using biodegradable deep eutectic solvents which can act as both the solvent and a reactant. nih.gov

The Buchwald-Hartwig C-O coupling offers a complementary palladium-based approach. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial to its success, enabling the coupling of a wide array of aryl halides (including less reactive chlorides) and phenols under mild basic conditions. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is known for its high yields and exceptional functional group tolerance, making it a powerful tool in complex molecule synthesis.

Efficient Amination Protocols for Aromatic Systems

The synthesis of this compound typically proceeds through a synthetic route that introduces the amino group at a late stage, often by the reduction of a nitro group. This strategy allows for the prior installation of the cyclopropoxy and sulfonamide functionalities. A plausible and efficient synthetic pathway is outlined below, starting from a readily available precursor.

A potential synthetic route commences with the O-alkylation of a substituted phenol, followed by nitration, sulfamidation, and finally, reduction of the nitro group to the desired amine.

Step 1: Synthesis of 4-Cyclopropoxynitrobenzene

The initial step involves the synthesis of 4-cyclopropoxynitrobenzene from 4-nitrophenol (B140041). This is typically achieved via a Williamson ether synthesis.

| Reactants | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 4-Nitrophenol, Cyclopropyl bromide | Potassium carbonate (K2CO3) | Dimethylformamide (DMF) | 80-100 °C | 12-24 hours | 85-95 |

In this reaction, 4-nitrophenol is deprotonated by a base, such as potassium carbonate, to form the phenoxide ion, which then acts as a nucleophile, attacking the cyclopropyl bromide to form the desired ether.

Step 2: Chlorosulfonation of 4-Cyclopropoxynitrobenzene

The subsequent step is the introduction of the sulfonyl chloride group onto the aromatic ring. This is achieved through chlorosulfonation, typically using chlorosulfonic acid. The reaction is regioselective, with the sulfonyl chloride group being directed to the position ortho to the nitro group due to the directing effects of the substituents.

| Starting Material | Reagent | Temperature | Reaction Time | Product |

| 4-Cyclopropoxynitrobenzene | Chlorosulfonic acid (ClSO3H) | 0 °C to room temperature | 2-4 hours | 4-Cyclopropoxy-2-nitrobenzenesulfonyl chloride |

Step 3: Ammonolysis of 4-Cyclopropoxy-2-nitrobenzenesulfonyl chloride

The newly formed sulfonyl chloride is then converted to the sulfonamide by reaction with ammonia. This process is known as ammonolysis.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield (%) |

| 4-Cyclopropoxy-2-nitrobenzenesulfonyl chloride | Aqueous ammonia (NH4OH) | Dichloromethane or THF | 0 °C to room temperature | 4-Cyclopropoxy-2-nitrobenzenesulfonamide | 80-90 |

Step 4: Reduction of 4-Cyclopropoxy-2-nitrobenzenesulfonamide

The final step in the synthesis is the selective reduction of the nitro group to an amino group. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, being a common and efficient method. google.comgoogle.com This method is often preferred due to its mildness and selectivity, leaving the sulfonamide group intact. rsc.org

| Starting Material | Reagents | Solvent | Temperature | Product | Yield (%) |

| 4-Cyclopropoxy-2-nitrobenzenesulfonamide | Iron powder, Acetic acid | Ethanol/Water | Reflux | This compound | 85-95 |

This reduction is a heterogeneous reaction where the iron metal acts as the reducing agent in the acidic medium. The reaction progress can be monitored by thin-layer chromatography (TLC).

Purification and Isolation Techniques for Synthetic Intermediates and Final this compound Products

The purification of the synthetic intermediates and the final product is crucial to obtain this compound of high purity. A combination of chromatographic and recrystallization techniques is typically employed.

Purification of Intermediates:

The intermediates in the synthetic pathway, such as 4-cyclopropoxynitrobenzene, 4-cyclopropoxy-2-nitrobenzenesulfonyl chloride, and 4-cyclopropoxy-2-nitrobenzenesulfonamide, are generally purified by column chromatography on silica (B1680970) gel.

| Compound | Eluent System (v/v) |

| 4-Cyclopropoxynitrobenzene | Hexane (B92381)/Ethyl acetate (B1210297) (9:1 to 8:2) |

| 4-Cyclopropoxy-2-nitrobenzenesulfonyl chloride | Hexane/Ethyl acetate (8:2 to 7:3) |

| 4-Cyclopropoxy-2-nitrobenzenesulfonamide | Hexane/Ethyl acetate (1:1) |

The choice of the eluent system is critical for achieving good separation. A gradient of hexane and ethyl acetate is commonly used, with the polarity of the eluent mixture being gradually increased to elute the compounds from the silica gel column. rsc.orgrochester.edu

Purification of the Final Product: this compound

The final product can be purified by a combination of column chromatography and recrystallization.

Column Chromatography:

After the reduction of the nitro group, the crude product is often purified by flash column chromatography on silica gel.

| Eluent System (v/v) | Comments |

| Hexane/Ethyl acetate (1:1 to 2:8) | Good for removing non-polar impurities. rsc.org |

| Dichloromethane/Methanol (B129727) (98:2 to 95:5) | Effective for more polar impurities. For basic amines, adding a small amount of ammonia to the methanol can improve peak shape and recovery. rochester.edu |

Recrystallization:

Recrystallization is a highly effective method for obtaining crystalline, high-purity this compound. The choice of solvent is paramount for successful recrystallization. researchgate.nettifr.res.in

| Solvent System | Procedure |

| Ethanol/Water | The crude product is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. researchgate.net |

| Isopropanol (B130326) | The crude solid is dissolved in hot isopropanol and allowed to cool slowly to form crystals. |

Structure Activity Relationship Sar and Structural Modification Studies of 2 Amino 4 Cyclopropoxybenzenesulfonamide Derivatives

Systematic Design and Synthesis of 2-Amino-4-cyclopropoxybenzenesulfonamide Analogues for SAR Elucidation

The systematic exploration of the this compound scaffold is crucial for delineating the structural requirements for potent MBL inhibition. The design of analogues typically revolves around a central benzenesulfonamide (B165840) core, which is known to interact with the zinc ions in the active site of MBLs. The primary amino group at the 2-position and the cyclopropoxy group at the 4-position serve as key anchor points for interaction with the enzyme and can be systematically modified to probe the SAR.

The synthesis of these analogues generally involves multi-step reaction sequences. A common starting point is the commercially available 4-hydroxybenzenesulfonamide (B74421). The cyclopropoxy moiety can be introduced via a Williamson ether synthesis, reacting the hydroxyl group with a suitable cyclopropyl (B3062369) halide. The amino group at the 2-position is often introduced through nitration of the benzene (B151609) ring followed by reduction. Subsequent modifications of the 2-amino and 4-cyclopropoxy groups, as well as substitutions at other positions of the benzenesulfonamide core, allow for the generation of a library of analogues for comprehensive SAR studies.

Impact of Substitutions on the Benzenesulfonamide Ring System

Modifications at the 2-Amino Position (e.g., Alkylation, Acylation, Cyclization)

The 2-amino group is a critical determinant of the inhibitory activity of this class of compounds. Modifications at this position can significantly influence the binding affinity and selectivity of the inhibitors.

Alkylation: Introduction of small alkyl groups, such as methyl or ethyl, on the 2-amino group can modulate the basicity and steric profile of the molecule. This can lead to altered hydrogen bonding interactions within the enzyme's active site.

Acylation: Acylation of the 2-amino group with various acyl chlorides or anhydrides introduces an amide functionality. The nature of the acyl group, whether aliphatic or aromatic, can be varied to explore interactions with hydrophobic pockets in the enzyme.

Cyclization: Cyclization of the 2-amino group with adjacent substituents or through the introduction of a linker can lead to the formation of heterocyclic ring systems fused to the benzenesulfonamide core. This conformational constraint can lock the molecule into a bioactive conformation, potentially enhancing potency.

| Modification at 2-Amino Position | Rationale | Potential Impact on Activity |

| Alkylation | Modulate basicity and sterics | Can fine-tune hydrogen bonding and van der Waals interactions. |

| Acylation | Introduce hydrogen bond acceptors and explore hydrophobic interactions | Can enhance binding affinity through additional interactions. |

| Cyclization | Introduce conformational rigidity | May increase potency by reducing the entropic penalty of binding. |

Variations of the 4-Cyclopropoxy Moiety (e.g., Homologous Alkoxy Groups, Other Cyclic Ether Analogues, Aryloxy Substitutions)

The 4-cyclopropoxy group is another key feature that can be systematically altered to probe the SAR. Its size, shape, and electronic properties can influence how the inhibitor fits into the active site of the target MBL.

Homologous Alkoxy Groups: Replacing the cyclopropoxy group with other alkoxy groups of varying chain length and branching (e.g., methoxy, ethoxy, isopropoxy) can provide insights into the size and shape of the hydrophobic pocket in the enzyme's active site.

Other Cyclic Ether Analogues: The introduction of other small cyclic ether analogues, such as cyclobutoxy or oxetanyl groups, can explore the tolerance for different ring sizes and conformations in this region of the binding site.

Aryloxy Substitutions: Replacing the cyclopropoxy group with aryloxy moieties, such as a phenoxy group, can introduce the potential for π-π stacking interactions with aromatic residues in the active site, potentially leading to a significant increase in binding affinity.

| Modification at 4-Position | Rationale | Potential Impact on Activity |

| Homologous Alkoxy Groups | Probe size and shape of the hydrophobic pocket | Can optimize van der Waals interactions. |

| Other Cyclic Ether Analogues | Explore tolerance for different ring systems | May identify optimal ring size and conformation for binding. |

| Aryloxy Substitutions | Introduce potential for π-π stacking | Can significantly enhance binding affinity through aromatic interactions. |

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for biological activity. For the this compound scaffold, the key pharmacophoric elements are believed to be:

A Zinc-Binding Group: The sulfonamide moiety is the primary zinc-binding group, coordinating to one or both of the zinc ions in the active site of MBLs.

A Hydrogen Bond Donor/Acceptor: The 2-amino group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site.

A Hydrophobic Feature: The 4-cyclopropoxy group provides a key hydrophobic interaction, occupying a hydrophobic pocket within the enzyme's active site.

An Aromatic Ring: The benzenesulfonamide ring itself serves as a scaffold and can participate in van der Waals and potentially π-π stacking interactions.

Conformational Analysis and Stereochemical Considerations in Structure-Activity Relationships of Analogues

The three-dimensional conformation of the inhibitor is critical for its interaction with the target enzyme. Conformational analysis of this compound analogues helps in understanding the preferred spatial arrangement of the key pharmacophoric elements. Techniques such as NMR spectroscopy and computational modeling can be employed to determine the low-energy conformations of these molecules.

Stereochemistry can also play a significant role in the SAR. For analogues containing chiral centers, the biological activity of different stereoisomers can vary significantly. For instance, the introduction of a chiral center during the modification of the 2-amino or 4-cyclopropoxy group would necessitate the separation and individual testing of the enantiomers or diastereomers to determine the optimal stereochemical configuration for MBL inhibition. For example, studies on constrained analogues of other bioactive molecules have shown that different stereoisomers can exhibit distinct potencies and selectivities. nih.gov

Computational Chemistry and in Silico Investigations of 2 Amino 4 Cyclopropoxybenzenesulfonamide

Quantum Chemical Studies and Electronic Structure Analysis of 2-Amino-4-cyclopropoxybenzenesulfonamide (e.g., DFT Calculations)

No peer-reviewed articles or database entries presenting quantum chemical studies, such as Density Functional Theory (DFT) calculations, on this compound were identified. Consequently, there is no available data regarding its electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential maps, or optimized geometric parameters. Such studies are fundamental for understanding the intrinsic properties of a molecule, and their absence prevents a detailed discussion of its reactivity and electronic characteristics.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Binding Stability

There are no published molecular dynamics (MD) simulations for this compound. This indicates a lack of research into its conformational flexibility, the stability of its potential ligand-protein complexes over time, and the energetic landscapes that govern its molecular motions.

Predictive Modeling for Structure-Activity Relationships (e.g., QSAR, 3D-QSAR approaches)

No Quantitative Structure-Activity Relationship (QSAR) or 3D-QSAR models that specifically include this compound in their training or test sets could be located. Therefore, there is no predictive model to correlate its structural features with any potential biological activity.

Computational Approaches for Rational Ligand Design and Optimization Based on the this compound Scaffold

In the absence of foundational computational and experimental data, no studies on the rational design and optimization of new ligands based on the this compound scaffold have been published. Such research would typically follow initial findings from docking, QSAR, or other computational analyses.

Mechanistic Elucidation of 2 Amino 4 Cyclopropoxybenzenesulfonamide S Biological Actions

Identification and Characterization of Molecular Targets

There is currently a lack of specific data identifying and characterizing the molecular targets of 2-Amino-4-cyclopropoxybenzenesulfonamide. Scientific literature does not specify enzymes, receptors, transporters, or ion channels with which this compound directly interacts to exert biological effects.

Biochemical Pathways Modulated by this compound and its Derivatives

Information detailing the biochemical pathways modulated by this compound or its derivatives is not available in published research. Consequently, its impact on cellular signaling cascades, metabolic routes, or other biological pathways has not been defined.

Kinetic Studies of Target Interaction and Elucidation of Inhibition/Activation Mechanisms

Without identified molecular targets, kinetic studies to determine the nature of the interaction, such as whether it is reversible, irreversible, or allosteric, have not been reported for this compound.

Cellular Assays for Investigating Specific Biological Responses and Pathway Engagement

There are no specific cellular assays described in the scientific literature that have been used to investigate the biological responses to this compound or to confirm its engagement with any particular biological pathway.

Exploration of Potential Off-Target Interactions and Selectivity Profiles in Biological Systems

An exploration of potential off-target interactions and the selectivity profile of this compound in biological systems has not been publicly documented. Therefore, its specificity for any potential primary target versus other molecules remains unknown.

An in-depth analysis of the chemical compound this compound requires a suite of advanced analytical techniques to confirm its structure, assess its purity, and investigate its interactions with biological systems. This article explores the application of high-resolution spectroscopy, chromatography, X-ray crystallography, biophysical methods, and advanced microscopy for the comprehensive characterization of this molecule.

Future Perspectives and Emerging Research Avenues for 2 Amino 4 Cyclopropoxybenzenesulfonamide

Exploration of Novel Synthetic Methodologies and Sustainable Chemical Transformations

The synthesis of 2-Amino-4-cyclopropoxybenzenesulfonamide and its analogs is poised for significant advancement through the adoption of novel and sustainable chemical practices. Current synthetic routes often rely on traditional methods, but future research will likely focus on more efficient and environmentally friendly alternatives.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and enhance the efficiency of synthesizing various heterocyclic compounds, including pyrimidine (B1678525) derivatives. nih.gov Applying microwave-assisted protocols to the synthesis of this compound could streamline its production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency, safety, and scalability. This methodology is particularly suitable for multi-step syntheses common in pharmaceutical chemistry.

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate green chemistry principles. This includes the use of safer solvents, minimizing waste by-products, and employing catalytic reactions to reduce the environmental impact of chemical production. For instance, developing catalytic methods for the key bond-forming steps in the synthesis of the benzenesulfonamide (B165840) core would represent a significant sustainable advancement.

Solid-Phase Synthesis: A modified solid-phase synthesis protocol could be developed to facilitate the creation of libraries of this compound derivatives for high-throughput screening. nih.gov This approach simplifies purification and allows for the rapid generation of diverse analogs.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved efficiency. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and product consistency. |

| Green Chemistry | Use of non-toxic solvents, reduced waste, atom economy. |

| Solid-Phase Synthesis | Facilitates library synthesis for rapid analog generation. nih.gov |

Development of Advanced Computational Tools for Benzenesulfonamide Scaffold Research and Drug Discovery

Computer-Aided Drug Discovery (CADD) has become an indispensable part of modern therapeutic development, offering a way to expedite the process and reduce costs. beilstein-journals.org For the benzenesulfonamide scaffold, advanced computational tools will be crucial for predicting biological activity, optimizing lead compounds, and understanding molecular interactions.

Future computational research avenues include:

Molecular Docking and Dynamics: Advanced molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of various target proteins. benthamdirect.comnih.gov Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes and reveal the pathways of interaction. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will continue to be used to establish a mathematical relationship between the chemical structure of benzenesulfonamide derivatives and their biological activity, guiding the design of more potent compounds. beilstein-journals.org

Pharmacophore Modeling: This approach helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. beilstein-journals.org It can be used to screen virtual libraries for novel compounds with the potential to interact with specific targets.

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are vital. benthamdirect.com Early prediction of these properties can help in selecting derivatives with favorable pharmacokinetic profiles for further development.

Machine Learning and AI: The integration of artificial intelligence and machine learning algorithms can analyze vast datasets to identify complex patterns and predict the biological activities of novel benzenesulfonamide derivatives with greater accuracy, revolutionizing the drug discovery pipeline. universiteitleiden.nl

Identification of Undiscovered Biological Targets and Pathways for Therapeutic Intervention

While benzenesulfonamides are well-known inhibitors of targets like carbonic anhydrases, the full therapeutic potential of this compound may lie in its interaction with yet-to-be-discovered biological targets. researchgate.netmdpi.com Future research will focus on broad screening and target deconvolution to uncover novel mechanisms of action.

Potential strategies for target identification include:

Phenotypic Screening: Testing the compound in various disease-relevant cellular or organismal models can reveal unexpected therapeutic effects, which can then be traced back to a specific molecular target.

Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "pull down" proteins that directly bind to a derivatized version of this compound, thereby identifying its direct cellular targets.

Genetic and Genomic Approaches: High-throughput genetic screening (e.g., CRISPR-Cas9 screens) can identify genes that, when modified, alter the sensitivity of cells to the compound, thus pointing to relevant biological pathways.

Exploration of Known Target Families: Given the versatility of the sulfonamide scaffold, this compound could be screened against a wide range of enzyme families, such as kinases, proteases, and histone deacetylases (HDACs), which are implicated in numerous diseases. nih.gov

| Potential Target Class | Rationale for Screening |

| Carbonic Anhydrases | A well-established target for sulfonamides; exploration of isoform selectivity is key. researchgate.netmdpi.com |

| Kinases | Central regulators of cell signaling, often implicated in cancer and inflammation. |

| COX-2 / 5-LOX | Key enzymes in the inflammatory pathway, targeted by other sulfonamide-containing drugs. nih.gov |

| Histone Deacetylases (HDACs) | Involved in epigenetic regulation and are validated cancer targets. nih.gov |

| Dickkopf-1 (Dkk1) | A less-explored target implicated in cancer progression. researchgate.net |

Rational Design of Multi-Targeting this compound Derivatives

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously, represents a promising therapeutic strategy. nih.govnih.gov

The this compound scaffold is an excellent starting point for the rational design of MTDLs. Future research will involve:

Pharmacophore Hybridization: This strategy involves combining the structural features of this compound with pharmacophores from other known ligands. For example, tethering it to moieties known to inhibit targets like cyclooxygenase-2 (COX-2) or various kinases could yield dual-action anti-inflammatory or anti-cancer agents. mdpi.com

Fragment-Based Drug Design: Small molecular fragments known to bind to different targets can be linked to the core benzenesulfonamide structure to create novel MTDLs with a desired polypharmacological profile.

Computational Design: Structure-based design and computational modeling will be instrumental in designing linkers and optimizing the geometry of hybrid molecules to ensure effective binding to multiple targets. nih.gov

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the biological effects of this compound, it is essential to move beyond a single-target perspective and adopt a holistic, systems-level view. frontiersin.org Systems biology, which combines high-throughput "omics" data with computational modeling, provides the tools to achieve this comprehensive understanding. nih.govfrontiersin.org

Future directions in this area will include:

Multi-Omics Profiling: Treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome (RNA sequencing), proteome (mass spectrometry), and metabolome (metabolomics) can provide an unbiased, global view of its cellular impact. e-enm.org

Network Biology: The data generated from omics studies can be used to construct and analyze molecular interaction networks. nih.gov This can reveal how the compound perturbs entire biological pathways and cellular networks, rather than just a single protein.

Predictive Modeling: By integrating multi-omics data into computational models of cellular processes, researchers can simulate the effects of the compound and generate testable hypotheses about its mechanism of action and potential off-target effects. nih.gove-enm.org This approach can help in understanding drug resistance mechanisms and identifying biomarkers for patient stratification.

This integrative approach will provide a deeper mechanistic understanding, moving from a linear drug-target interaction model to a dynamic, network-based appreciation of the compound's complete biological footprint. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.